Product packaging for 2,3,5-Trichloro-6-hydroxybenzaldehyde(Cat. No.:CAS No. 23602-65-5)

2,3,5-Trichloro-6-hydroxybenzaldehyde

Cat. No.: B154909
CAS No.: 23602-65-5
M. Wt: 225.5 g/mol
InChI Key: RYRVYDUIKGEEDW-UHFFFAOYSA-N
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Description

Molecular Context within Halogenated Hydroxybenzaldehydes

Halogenated hydroxybenzaldehydes are a class of organic compounds that are derivatives of hydroxybenzaldehyde, containing one or more halogen atoms. The parent structures, hydroxybenzaldehydes, exist as three isomers: 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. The addition of halogen atoms to these structures gives rise to a vast array of compounds with diverse chemical and physical properties.

2,3,5-Trichloro-6-hydroxybenzaldehyde, also known by its CAS number 23602-65-5, is a derivative of 2-hydroxybenzaldehyde (salicylaldehyde). chemicalbook.com The presence of three electron-withdrawing chlorine atoms on the benzene (B151609) ring is expected to significantly impact the acidity of the phenolic hydroxyl group and the reactivity of the aldehyde functional group. The positions of the chlorine atoms (2, 3, and 5) relative to the hydroxyl and formyl groups create a specific electronic and steric environment that dictates the molecule's chemical behavior.

The table below provides a comparative overview of this compound and some related halogenated salicylaldehydes.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound23602-65-5C₇H₃Cl₃O₂225.46
2-Chloro-6-hydroxybenzaldehyde18362-30-6C₇H₅ClO₂156.57
2,3-Dichloro-6-hydroxybenzaldehyde51571-16-5C₇H₄Cl₂O₂191.01
3-Bromo-5-chloro-2-hydroxybenzaldehyde19652-32-5C₇H₄BrClO₂235.47

This table presents basic molecular data for this compound and related compounds for contextual comparison.

Contemporary Significance in Organic and Applied Chemistry Research

While specific research on this compound is not abundant in publicly available literature, its significance can be inferred from the applications of analogous polychlorinated and halogenated aromatic compounds.

Halogenated salicylaldehydes are valuable intermediates in the synthesis of more complex molecules. The aldehyde and hydroxyl groups provide reactive sites for a variety of chemical transformations, including condensation reactions to form Schiff bases, and as precursors for the synthesis of heterocyclic compounds. The presence of chlorine atoms can be exploited in cross-coupling reactions to introduce further functional groups.

In the field of applied chemistry, halogenated organic compounds often exhibit biological activity. While no specific applications for this compound have been detailed, related halogenated phenols and benzaldehydes have been investigated for their potential as antimicrobial or antifungal agents. The specific substitution pattern of this compound could lead to unique biological properties worthy of investigation.

Furthermore, polychlorinated aromatic compounds are of interest in materials science. They can serve as building blocks for the synthesis of specialty polymers or as ligands for the preparation of metal complexes with interesting catalytic or photophysical properties. The electron-deficient nature of the aromatic ring in this compound could make it a candidate for applications in electronics or as a component in charge-transfer complexes.

Although detailed research findings on this compound are limited, its structural features place it as a compound of potential interest for further exploration in synthetic and applied chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl3O2 B154909 2,3,5-Trichloro-6-hydroxybenzaldehyde CAS No. 23602-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRVYDUIKGEEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336012
Record name 2,3,5-trichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-65-5
Record name 2,3,5-trichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for Benzene (B151609) Ring Halogenation in Hydroxybenzaldehyde Frameworks

Achieving the precise 2,3,5-trichloro substitution on a 6-hydroxybenzaldehyde skeleton can be approached through two main strategies: direct halogenation of a pre-formed hydroxybenzaldehyde or the formylation of a pre-halogenated phenol.

The direct chlorination of a hydroxybenzaldehyde, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), presents a formidable challenge in controlling the regioselectivity to obtain the desired 2,3,5-trichloro isomer. The hydroxyl and aldehyde groups direct incoming electrophiles to specific positions on the aromatic ring, and achieving the desired substitution pattern amidst multiple potential isomers is often difficult. The reaction conditions, including the choice of chlorinating agent and catalyst, would need to be meticulously optimized to favor the formation of the target compound.

Directed ortho-metalation (DoM) offers a powerful tool for the regioselective functionalization of aromatic rings. In the context of synthesizing 2,3,5-Trichloro-6-hydroxybenzaldehyde, a strategy could involve the protection of the hydroxyl and aldehyde groups of a suitable starting material, followed by sequential directed ortho-metalation and electrophilic chlorination steps. This approach allows for the precise installation of chlorine atoms at specific positions, guided by the directing metalating group. However, the steric hindrance imposed by the existing substituents could influence the feasibility and efficiency of this multi-step process.

A more direct and likely successful approach is the formylation of a commercially available or readily synthesized polychlorinated phenol. For instance, the formylation of 2,4,6-trichlorophenol (B30397) would introduce the aldehyde group onto the heavily chlorinated ring. Several classical formylation reactions could be considered for this transformation.

Formylation ReactionReagentsGeneral Applicability
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)Typically favors ortho-formylation of phenols. orgsyn.orgjk-sci.comwikipedia.org
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF)Effective for electron-rich aromatic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.org
Duff Reaction Hexamethylenetetramine (HMTA), acidA method for the ortho-formylation of phenols. wikipedia.orgecu.edu

The choice of formylation method would be critical, as the electron-withdrawing nature of the three chlorine atoms in 2,4,6-trichlorophenol deactivates the aromatic ring towards electrophilic substitution, making the introduction of the formyl group challenging.

Carbonyl Group Functionalizations and Derivatizations

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands can form stable complexes with a wide array of metal ions. The electronic properties of the aromatic ring, influenced by the chlorine and hydroxyl substituents, can modulate the reactivity of the aldehyde and the properties of the resulting Schiff base.

The aldehyde group can be oxidized to the corresponding carboxylic acid (2,3,5-trichloro-6-hydroxybenzoic acid) using various oxidizing agents. Conversely, reduction of the aldehyde moiety can yield the corresponding primary alcohol (2,3,5-trichloro-6-hydroxymethylphenol). The choice of reducing agent would be crucial to selectively reduce the aldehyde without affecting the other functional groups or the aromatic ring.

Hydroxyl Group Reactivity and Etherification/Esterification Protocols

The phenolic hydroxyl group in this compound exhibits characteristic reactivity, allowing for the formation of ethers and esters.

The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. The acidity of the phenolic proton is enhanced by the electron-withdrawing chlorine atoms, facilitating the formation of the phenoxide.

Esterification can be achieved by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions provide a means to introduce a wide variety of functional groups, further expanding the chemical space of derivatives accessible from this compound.

Nucleophilic Aromatic Substitution at Trichloro-Substituted Positions

The existing body of scientific literature, as accessed through extensive searches, does not provide specific examples or detailed research findings regarding the nucleophilic aromatic substitution at the trichloro-substituted positions of this compound. While the principles of nucleophilic aromatic substitution (SNAr) are well-established for a wide range of aromatic and heteroaromatic compounds, direct application and documented outcomes for this particular molecule could not be located in the reviewed literature.

Generally, for a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. In the case of this compound, the chlorine atoms serve as potential leaving groups. The aldehyde (-CHO) and hydroxyl (-OH) groups, along with the other chlorine atoms, influence the electron density of the benzene ring and thus the feasibility and regioselectivity of a nucleophilic attack.

The reactivity of chlorine atoms in polychlorinated aromatic compounds towards nucleophiles can vary significantly depending on their position on the ring and the nature of the other substituents. For instance, in other polychlorinated systems, substitution is often observed at the most electron-deficient positions. However, without specific experimental data for this compound, any discussion on the reactivity of its chlorine atoms towards nucleophiles such as amines, alkoxides, or thiols would be speculative.

Detailed research findings, including reaction conditions, yields, and the specific positions of substitution on the this compound ring, are not available in the currently accessible scientific literature. Consequently, the creation of a data table summarizing such experimental results is not possible. Further empirical studies would be required to elucidate the behavior of this compound in nucleophilic aromatic substitution reactions.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes.

For 2,3,5-Trichloro-6-hydroxybenzaldehyde, the FT-IR and FT-Raman spectra would be expected to show characteristic peaks corresponding to its specific functional groups. Key vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde group, C-Cl stretching, and various vibrations of the aromatic ring.

A comprehensive search of scientific literature and spectral databases did not yield specific, experimentally determined FT-IR or FT-Raman data for this compound. Therefore, a table of its vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic proton, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and those bonded to chlorine and the hydroxyl group.

Specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. The characteristic isotopic pattern of the three chlorine atoms would be a key feature for its identification. Major fragmentation pathways would likely involve the loss of the aldehyde group (CHO), chlorine atoms (Cl), or hydrogen chloride (HCl).

A detailed experimental mass spectrum, including the specific m/z values and relative abundances of fragments for this compound, could not be located in the available scientific resources.

Electronic Absorption Spectroscopy (UV-Vis) and Electrochemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the substituted benzene ring and the carbonyl group.

Electrochemical analysis, such as cyclic voltammetry, would be used to study the oxidation and reduction behavior of the compound, providing insights into its electronic properties and potential reactivity.

Specific experimental data regarding the UV-Vis absorption maxima and electrochemical properties of this compound are not documented in the searched scientific literature.

Chromatographic Techniques for Separation and Identification (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectra. GC-MS would be a suitable method for the analysis of this compound, allowing for its separation from complex mixtures and its unambiguous identification. The analysis would yield a specific retention time for the compound on a given GC column and a mass spectrum that could be compared to spectral libraries for confirmation.

While GC-MS is a standard method for analyzing similar compounds, specific application notes or research articles detailing the GC-MS analysis of this compound, including its retention time and mass spectral data under specific conditions, were not found.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For a substituted benzaldehyde (B42025) like 2,3,5-Trichloro-6-hydroxybenzaldehyde, DFT methods, often using a basis set such as 6-311++G(d,p), are used to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

In similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, studies have shown that the optimized structure is planar and resides at a minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies nih.gov. For this compound, calculations would likely reveal a planar benzene (B151609) ring with the aldehyde and hydroxyl groups in the plane, influenced by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. The presence of three chlorine atoms would induce significant electronic and steric effects, subtly altering the bond lengths and angles compared to unsubstituted benzaldehyde. For instance, the C-Cl bonds and the electronic properties of the aromatic ring would be a key focus of such a study.

Table 1: Predicted Optimized Geometrical Parameters from DFT Calculations Note: These are representative values based on similar structures; specific calculations for this compound are required for precise data.

ParameterPredicted Value Range
C-C (aromatic) Bond Length1.39 - 1.41 Å
C=O Bond Length~1.22 Å
C-Cl Bond Length1.73 - 1.75 Å
O-H Bond Length~0.97 Å
C-C-C (aromatic) Bond Angle118° - 122°
C-C=O Bond Angle~124°

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity nih.gov.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and carbonyl groups, which are electron-rich regions. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, particularly the carbon atoms bonded to the electronegative chlorine atoms. A small HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The formulas are provided; specific energy values would be needed from a dedicated DFT calculation.

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOThe energy required to remove an electron
Electron Affinity (A)-ELUMOThe energy released when an electron is added
Electronegativity (χ)(I + A) / 2The ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of the molecule's polarizability
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Vibrational Frequency Prediction and Spectral Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a strong correlation with experimental data nih.gov.

For this compound, a vibrational analysis would predict characteristic frequencies for its functional groups. Key vibrational modes would include the O-H stretching of the hydroxyl group (broadened due to intramolecular hydrogen bonding), the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring, and the C-Cl stretching modes. Studies on similar molecules like 2-chloro-3-hydroxybenzaldehyde have successfully used these calculations to explain observed spectral features, including shifts due to hydrogen bonding and dimerization nih.gov. The analysis helps in the definitive assignment of each band in the experimental spectra to a specific molecular motion.

Table 3: Predicted Key Vibrational Frequencies Note: These are typical wavenumber ranges for the specified functional groups.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)
O-H Stretch (H-bonded)3100 - 3300
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (aldehyde)1650 - 1680
C=C Stretch (aromatic)1400 - 1600
O-H Bend (in-plane)1300 - 1400
C-Cl Stretch600 - 800

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, lone pairs, and bonding orbitals nih.gov. It is used to understand charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. The analysis evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals (π) of the aromatic ring. A significant interaction would be the intramolecular hydrogen bond, which can be analyzed as a donor-acceptor interaction between the lone pair of the carbonyl oxygen and the antibonding σ orbital of the hydroxyl O-H bond. Natural Population Analysis (NPA) is performed concurrently to calculate the charge distribution on each atom, offering a more stable description of atomic charges than other methods like Mulliken population analysis. This would reveal the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the hydroxyl group.

Intermolecular Interaction Analysis (Hirshfeld Surface, Reduced Density Gradient)

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in the solid state. It maps the electron distribution of a molecule within a crystal, highlighting regions involved in close contacts with neighboring molecules nih.govmdpi.com. The surface is typically colored based on properties like the normalized contact distance (dnorm), which reveals interactions shorter or longer than van der Waals radii. Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize the percentage contribution of different types of intermolecular contacts.

For this compound, Hirshfeld analysis would likely reveal a variety of intermolecular interactions, including:

Halogen bonding (Cl···Cl or Cl···O): The chlorine atoms can act as electrophilic regions, interacting with nucleophilic sites on adjacent molecules.

C-H···O hydrogen bonds: The aldehyde oxygen can act as an acceptor for hydrogen bonds from aromatic C-H groups of neighboring molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

H···H contacts: These typically constitute a large portion of the surface area.

Reduced Density Gradient (RDG) analysis is another tool used to visualize weak non-covalent interactions in real space, based on the electron density and its derivatives. It can identify and characterize van der Waals interactions, hydrogen bonds, and steric clashes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis) princeton.eduacs.org. It calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks.

A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) and help assign these to specific electronic transitions, such as n→π* and π→π* transitions. The n→π* transition typically involves the excitation of an electron from a non-bonding orbital (like the lone pair on the carbonyl oxygen) to an antibonding π* orbital. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, usually associated with the aromatic system. The calculations would also show how the presence of the chloro and hydroxyl substituents shifts these transitions compared to unsubstituted benzaldehyde.

Investigation of Biological Activities: Mechanistic Insights in Vitro Focus

Cellular and Molecular Interaction Studies

Comprehensive searches of scientific literature did not yield specific studies detailing the direct interaction of 2,3,5-Trichloro-6-hydroxybenzaldehyde with DNA, protein synthesis machinery, or cellular halide uptake pathways. The following sections describe these mechanisms in the context of related chlorinated aromatic compounds to provide a theoretical framework.

DNA Binding and Protein Synthesis Modulation Mechanisms

There is currently a lack of specific research data on the mechanisms by which this compound may bind to DNA or modulate protein synthesis. Generally, small molecules can interact with DNA through intercalation, groove binding, or covalent modification, potentially leading to cytotoxic or mutagenic effects. Similarly, interference with protein synthesis can occur at the ribosomal level or by inhibiting essential enzymes involved in transcription and translation. However, without direct experimental evidence, any proposed mechanism for this specific compound remains speculative.

Influence on Cellular Halide Uptake Pathways

The influence of this compound on cellular halide uptake pathways has not been characterized in the available scientific literature. Halide channels and transporters are crucial for maintaining electrochemical gradients across cell membranes. Small molecules can potentially modulate these pathways by acting as channel blockers, allosteric modulators, or by disrupting the membrane integrity. The specific effects, if any, of this chlorinated aldehyde on such pathways are yet to be determined.

Antimicrobial and Antifungal Activity Assessments for Related Chlorinated Aromatic Compounds

While data on this compound is limited, numerous studies have demonstrated the potent antimicrobial and antifungal properties of structurally related chlorinated aromatic compounds. Fungi, particularly wood-degrading species, are known to naturally produce chlorinated aromatic metabolites that inhibit the growth of other microorganisms. nih.gov

For instance, the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, has shown significant inhibitory activity against plant-pathogenic bacteria and fungi. nih.gov Similarly, chlorinated depsidones isolated from a deep-sea Spiromastix fungus exhibited selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). numspak.edu.pk One trichlorinated depsidone (B1213741) derivative showed minimum inhibitory concentration (MIC) values as low as 0.5 to 1.0 μg/mL against several Gram-positive pathogenic bacteria. numspak.edu.pkwikipedia.org

Studies on chlorinated cyclopentene (B43876) derivatives isolated from Periconia sp. also revealed significant antifungal activities against plant pathogens, with some compounds showing MIC values of ≤2 μg/mL. acs.org These findings underscore the potential of the chlorinated aromatic scaffold as a source of new antimicrobial agents.

Table 1: Antimicrobial and Antifungal Activities of Selected Chlorinated Aromatic Compounds

Compound/ExtractSourceActivity TypeTarget OrganismsPotency (MIC or Inhibition Zone)Reference
Trichlorinated depsidone derivativeDeep-sea Spiromastix fungusAntibacterialStaphylococcus aureus, Bacillus thuringiensis, Bacillus subtilis0.5 - 1.0 μg/mL numspak.edu.pkwikipedia.org
Chlorinated cyclopentene derivativesPericonia sp.AntifungalPericonia sp., Altemaria sp., Nigrospora oryzae≤2 μg/mL acs.org
3,5-dichloro-4-methoxybenzaldehydePorostereum spadiceumAntimicrobialPlant-pathogenic bacteria and fungiEffective at 0.1-10 μg/mL nih.gov
HexachloropheneSyntheticEnzyme Inhibition (SRD5A1)Human SF126 cell microsomesIC₅₀ = 5.50 μM wikipedia.org

Structure-Activity Relationship (SAR) Investigations for Halogenated Aromatic Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For halogenated aromatic scaffolds, several key principles have been established. The nature, position, and number of halogen substituents significantly influence the molecule's potency and mechanism of action.

The high directionality of halogen bonding, which arises from the anisotropic distribution of electron density on the halogen atom (the σ-hole), can lead to specific and strong interactions with biological targets. SAR studies on antifungal chlorinated cyclopentenes indicated that the presence of a chlorine atom at the C-5 position can increase activity, whereas a hydroxyl group at the C-1 position tends to lower it. acs.org

In another example, a study of halogenated disinfectants as inhibitors of the enzyme 5α-reductase type 1 (SRD5A1) revealed that potency correlated with physicochemical properties like lipophilicity (LogP), molecular weight, and halogen content. wikipedia.org The analysis identified that hydrogen bond acceptor and hydrophobic features were critical for inhibitory activity. wikipedia.org This highlights that modifications to the aromatic scaffold, even beyond the halogen atoms themselves, play a vital role in determining biological effect.

Table 2: Key SAR Findings for Halogenated Aromatic Scaffolds

Compound ClassKey Structural FeatureImpact on Biological ActivityReference
Chlorinated cyclopentenesChlorine at C-5Increased antifungal activity acs.org
Chlorinated cyclopentenesHydroxy group at C-1Lowered antifungal activity acs.org
Halogenated disinfectantsIncreased halogen contentCorrelated with higher potency (SRD5A1 inhibition) wikipedia.org
Halogenated disinfectantsHydrogen bond acceptor featuresCritical for inhibitory activity wikipedia.org
General Halogenated AromaticsHalogen bond (σ-hole)Contributes to high-affinity, directional binding to targets

Molecular Docking Studies on Biological Target Interactions (e.g., Tyrosine Kinase Receptors)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as an enzyme or receptor. This method is instrumental in drug discovery for screening large libraries of compounds and elucidating binding mechanisms at the molecular level.

While no specific docking studies for this compound were found, research on other small molecules targeting enzymes like tyrosine kinases provides a relevant framework. Tyrosine kinases are a class of enzymes often implicated in cancer, making them important drug targets. Docking studies on novel trimethoxy quinazolines, for instance, were used to investigate their binding within the ATP-binding pocket of Tyrosine Kinase receptors like VEGFR2 and EGFR. These studies help identify key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex.

For halogenated compounds, docking simulations have shown that they can bind to the NADPH site of enzymes like 5α-reductase, with calculated binding energies correlating with their experimentally determined inhibitory potency. wikipedia.org Such computational approaches allow researchers to rationalize SAR data and guide the design of more potent and selective inhibitors.

Table 3: Examples of Molecular Docking Studies on Relevant Targets

Ligand ClassBiological TargetKey Findings from DockingReference
Trimethoxy quinazolinesVEGFR2, EGFR Tyrosine KinasePredicted stable binding in the ATP pocket via hydrogen bonds.
2-(3-R-1H-1,2,4-triazol-5-yl)anilinesEGFR, RET Tyrosine KinaseIdentified compounds with high binding affinity, stabilized by H-bonds and π-stacking.
Halogenated disinfectants5α-reductase type 1 (SRD5A1)Showed binding to the NADPH site; binding energies correlated with inhibitory potency. wikipedia.org
2-Isoxazoline derivativesC-KIT Tyrosine kinasePredicted good interaction of designed molecules with the target protein pocket.

Advanced Applications in Organic Synthesis and Functional Materials

Utilization as a Precursor in Complex Organic Synthesis

There is currently no available scientific literature detailing the use of 2,3,5-Trichloro-6-hydroxybenzaldehyde as an intermediate in the synthesis of heterocyclic compounds. Similarly, its role in the design of multi-component reactions is not documented in accessible research. While substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic molecules, the specific reactivity and synthetic utility of this particular trichlorinated hydroxybenzaldehyde appear to be unexplored or at least not publicly reported.

Potential in the Development of Functional Materials and Dyes

The potential application of this compound in the creation of functional materials and dyes also remains an open question. The unique substitution pattern of this molecule, featuring both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group, could theoretically impart interesting photophysical or material properties. However, without experimental data or theoretical studies, any discussion of its potential in these fields would be purely speculative. Searches for its incorporation into polymers, sensors, or as a chromophoric scaffold for dyes did not yield any relevant results.

Environmental Fate and Degradation Research

Abiotic Transformation Pathways

Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of a compound in the environment. These pathways are often influenced by factors such as sunlight, water, and the presence of other chemical species.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. For many chlorinated aromatic compounds, photolysis can be a significant degradation pathway, leading to the cleavage of carbon-chlorine bonds and the subsequent transformation of the molecule. Research in this area for 2,3,5-Trichloro-6-hydroxybenzaldehyde would involve determining its light absorption spectrum, quantum yield of degradation, and the identification of photoproducts. Such studies would quantify the rate of degradation under various light conditions and assess the potential for the formation of intermediate compounds of environmental concern.

Chemical Hydrolysis and Oxidation Mechanisms

Chemical hydrolysis is a reaction with water that can lead to the breakdown of certain chemical structures. The susceptibility of this compound to hydrolysis would depend on the stability of its chemical bonds under different pH conditions (acidic, neutral, and alkaline). Oxidation mechanisms, involving reactions with naturally occurring oxidants in the environment like hydroxyl radicals, can also contribute to the abiotic degradation of organic compounds. Studies in this area would investigate the kinetics of these reactions and identify the resulting transformation products.

Biotic Degradation Mechanisms and Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often a key process in the natural attenuation of organic pollutants.

Microbial Degradation Studies in Environmental Matrices

Research into the microbial degradation of this compound would involve isolating and characterizing microorganisms capable of utilizing this compound as a source of carbon and energy or transforming it through co-metabolism. Such studies are typically conducted in various environmental matrices, including soil and water, to simulate natural conditions. The rate of degradation, the influence of environmental factors (e.g., temperature, pH, nutrient availability), and the metabolic pathways involved would be key areas of investigation.

Identification and Characterization of Degradation Products

A crucial aspect of both abiotic and biotic degradation studies is the identification and characterization of the resulting degradation products. This is essential for understanding the complete degradation pathway and for assessing the potential toxicity of any intermediate compounds that may be formed. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this purpose.

Environmental Behavior and Transport Modeling

Understanding the environmental behavior and transport of this compound is necessary to predict its distribution and potential for exposure. This involves studying its partitioning between different environmental compartments, such as water, soil, and air. Key parameters that would be investigated include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). This data would be used in environmental models to predict its movement and persistence in the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.